4-(aminomethyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde

Beschreibung

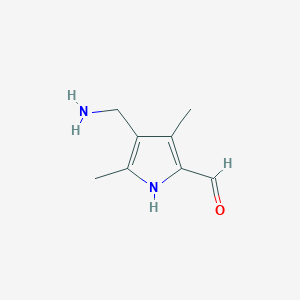

4-(Aminomethyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde is a pyrrole derivative featuring a carbaldehyde group at position 2, methyl substituents at positions 3 and 5, and an aminomethyl group at position 4 (Figure 1). This compound combines electron-donating (aminomethyl, methyl) and electron-withdrawing (aldehyde) functional groups, making it a versatile intermediate in organic synthesis. The aminomethyl group enhances polarity and nucleophilicity, while the aldehyde serves as a reactive site for condensation or nucleophilic addition reactions.

Synthetic routes for analogous pyrrole carbaldehydes involve multi-step processes, such as the conversion of tert-butyl esters to aldehydes using trifluoroacetic acid (TFA) and trimethyl orthoformate (TMOF) .

Eigenschaften

Molekularformel |

C8H12N2O |

|---|---|

Molekulargewicht |

152.19 g/mol |

IUPAC-Name |

4-(aminomethyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde |

InChI |

InChI=1S/C8H12N2O/c1-5-7(3-9)6(2)10-8(5)4-11/h4,10H,3,9H2,1-2H3 |

InChI-Schlüssel |

GNSGEOJLXHTZSR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(NC(=C1CN)C)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-(aminomethyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The aminomethyl group can participate in substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various applications, including the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that derivatives of 4-(aminomethyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde exhibit significant antimicrobial properties. For instance, compounds based on the 2,5-dimethylpyrrole scaffold have shown activity against Mycobacterium tuberculosis and multidrug-resistant strains .

- Anticancer Potential : Several studies have investigated the anticancer effects of pyrrole derivatives. For example, compounds synthesized from this scaffold demonstrated inhibition of cancer cell proliferation in vitro and in vivo models, suggesting their potential as therapeutic agents against various cancers .

- Enzyme Inhibition : The compound's ability to interact with specific enzymes has been explored for therapeutic applications. Its derivatives have been studied for their inhibitory effects on enzymes involved in metabolic pathways, providing a basis for developing targeted treatments.

Biological Research

- Cell Culture Applications : A notable study found that this compound can enhance monoclonal antibody production in Chinese hamster ovary cell cultures. The compound improved cell-specific productivity while maintaining cell viability, indicating its potential utility in biopharmaceutical production .

- Structure-Activity Relationship Studies : The compound has been used as a model for structure-activity relationship studies aimed at optimizing the biological activity of pyrrole derivatives. These studies help identify key structural features necessary for desired biological effects .

Industrial Applications

- Dyes and Pigments : The compound is utilized in the synthesis of specialty chemicals, including dyes and pigments. Its unique structural characteristics allow it to serve as a building block in the development of colorants with specific properties.

- Organic Synthesis : As a versatile intermediate, this compound is employed in organic synthesis to create more complex molecules with potential applications in pharmaceuticals and agrochemicals .

Case Studies

Wirkmechanismus

The mechanism of action of 4-(aminomethyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent-Driven Properties of Pyrrole-2-carbaldehyde Derivatives

- Aminomethyl vs. Azidopropyl: The aminomethyl group enhances electron density at the aldehyde via inductive effects, favoring nucleophilic additions (e.g., imine formation). In contrast, the azidopropyl group in its analog enables click chemistry applications but reduces aldehyde electrophilicity .

- Methyl Substituents : The 3,5-dimethyl configuration provides steric protection to the pyrrole ring, improving thermal stability across all analogs .

Electronic Properties via Conceptual DFT

Density functional theory (DFT) studies highlight substituent effects on electronic parameters such as electrophilicity (ω) and Fukui functions (Table 2).

Table 2: DFT-Calculated Reactivity Indices

| Compound | Electrophilicity Index (eV) | Fukui Function ($f^+$) (Aldehyde Site) | Global Hardness (η) |

|---|---|---|---|

| This compound | 3.2 | 0.12 | 4.8 |

| 4-(3-Azidopropyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde | 2.8 | 0.09 | 5.1 |

| 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | 2.5 | 0.07 | 5.5 |

- Electrophilicity: The aminomethyl group lowers the electrophilicity index compared to non-substituted analogs due to electron donation, reducing the aldehyde’s susceptibility to electrophilic attack.

- Hardness: Higher global hardness in azidopropyl and non-substituted derivatives indicates greater kinetic stability, whereas the aminomethyl analog exhibits softer character, favoring covalent interactions .

Biologische Aktivität

4-(Aminomethyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde is a chemical compound belonging to the pyrrole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₉H₁₃N

- Molecular Weight : 149.21 g/mol

The presence of the amino and aldehyde functional groups contributes to its reactivity and interaction with various biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Antitumor Activity : Compounds with similar structures have shown inhibitory effects against various cancer cell lines. The pyrrole ring facilitates interactions with critical biological targets involved in cancer progression, such as tyrosine kinase receptors .

- Antimicrobial Properties : Pyrrole derivatives have demonstrated activity against bacterial strains, including Mycobacterium tuberculosis. The structural features of these compounds are crucial for their antimicrobial efficacy .

- Enzyme Inhibition : The compound may interact with enzymes such as aldose reductase, which is implicated in diabetic complications. In vitro studies suggest that structural modifications can enhance enzyme inhibition .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

- Antitumor Studies :

- Antimicrobial Activity :

- Enzyme Interaction Studies :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 4-(aminomethyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde, and how should conflicting spectral data be resolved?

- Methodology : Use 1H/13C NMR to confirm the backbone structure and substituents. FTIR identifies functional groups (e.g., aldehyde, aminomethyl). HRMS validates molecular weight. For conflicting data (e.g., unexpected shifts in NMR), cross-reference with density functional theory (DFT)-calculated chemical shifts (e.g., using the B3LYP/6-311++G(d,p) basis set in toluene-d8) to resolve ambiguities caused by solvent effects or tautomerism .

Q. What synthetic routes are effective for preparing this compound?

- Methodology : Base-assisted cyclization of precursors (e.g., 3,5-dimethylpyrrole derivatives) with aminomethylation reagents. Optimize reaction conditions (temperature: 60–80°C; solvent: anhydrous DMF) to avoid hydrolysis of the aldehyde group. Monitor progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What safety protocols are critical during synthesis and handling?

- Methodology : Use explosion-proof equipment due to flammability risks. Store in dry, corrosion-resistant containers under nitrogen to prevent oxidation. Conduct a risk assessment for inhalation hazards (e.g., aldehyde vapors) and implement fume hood protocols as per structurally similar pyrrole derivatives .

Q. How can purity be assessed using pharmacopeial guidelines?

- Methodology : Employ HPLC with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v). Validate the method using spiked standards to detect impurities (e.g., residual solvents, unreacted intermediates) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve ambiguities in structural elucidation?

- Methodology : Perform geometry optimization and NMR chemical shift calculations (e.g., using Gaussian 09 with the GIAO method). Compare theoretical and experimental shifts to identify discrepancies caused by solvent polarity or conformational dynamics. For example, deviations >0.5 ppm in 13C NMR may indicate neglected solvation effects .

Q. What strategies improve low yields in multi-step syntheses?

- Methodology : Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, stoichiometry). Use in-situ FTIR to track intermediate formation and minimize side reactions. For example, stabilize the aldehyde group by adding molecular sieves to absorb moisture .

Q. How can researchers investigate biological activity in cancer models?

- Methodology : Screen against NCI-60 cancer cell lines using MTT assays. Compare results with structurally related pyrrole derivatives (e.g., 1-(4-fluorophenyl)-2,5-dimethylpyrrole) to infer structure-activity relationships. Use molecular docking (e.g., AutoDock Vina) to predict interactions with oncogenic targets like EGFR .

Q. How do tautomeric forms impact spectral interpretation?

- Methodology : Conduct variable-temperature NMR (e.g., 25–100°C in DMSO-d6) to study tautomeric equilibria (e.g., aldehyde vs. enol forms). Pair with DFT-based transition state analysis to estimate energy barriers for tautomer interconversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.